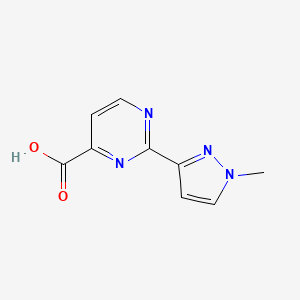
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. The reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The tert-butyl and methyl groups are introduced through appropriate starting materials or intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while substitution reactions can introduce various functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: The parent compound without the tert-butyl and methyl groups.
4-tert-Butyl-1H-1,2,3-triazole: Lacks the methyl group and carboxylic acid.
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the tert-butyl group.
Uniqueness: 4-tert-Butyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing stability, while the methyl group and carboxylic acid contribute to its reactivity and potential interactions with biological targets.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Propiedades
Fórmula molecular |
C8H13N3O2 |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
5-tert-butyl-3-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)13)11(4)10-9-6/h1-4H3,(H,12,13) |
Clave InChI |
ZQZXQGUUHRWPSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N(N=N1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


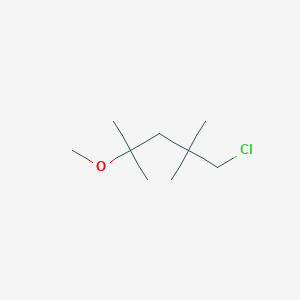

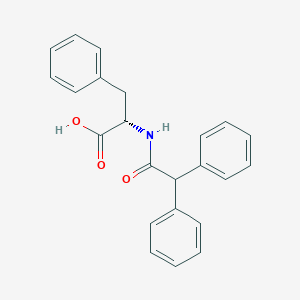
![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)
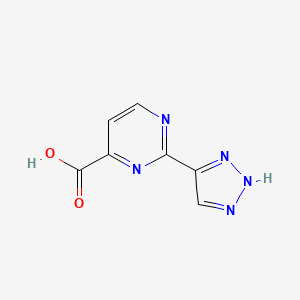
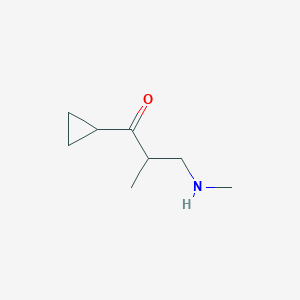
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)


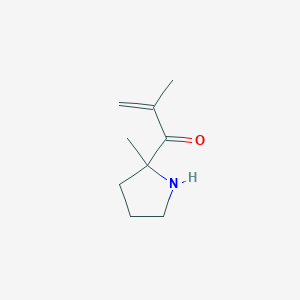
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
